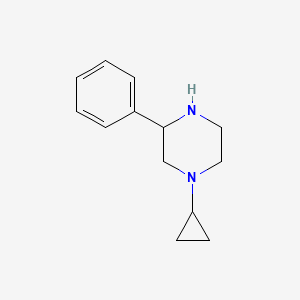

1-Cyclopropyl-3-phenylpiperazine

Overview

Description

Synthesis Analysis

The synthesis of 1-Cyclopropyl-3-phenylpiperazine involves several steps. One of the most common methods is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Molecular Structure Analysis

The molecular formula of this compound is C13H18N2 . The InChI code is 1S/C13H18N2/c1-2-4-11(5-3-1)13-10-15(9-8-14-13)12-6-7-12/h1-5,12-14H,6-10H2 .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and varied. Some of the methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical and Chemical Properties Analysis

This compound has a molecular weight of 202.3 . It is a neat product that should be stored at +4°C in room temperature .Scientific Research Applications

Pharmacological and Neuroendocrine Studies

1-Cyclopropyl-3-phenylpiperazine, as part of the broader class of phenylpiperazine compounds, has been extensively studied in various pharmacological and neuroendocrine contexts. Research indicates that these compounds interact with central neurotransmitter systems, notably affecting serotonergic and noradrenergic neurotransmission. For example, m-Chlorophenylpiperazine (mCPP), a related compound, is known for its action on serotonin (5-HT) receptors, although it also binds to α-adrenoceptors. Studies involving mCPP have explored its effects on anxiety, cognitive performance, hormonal responses, and neurotransmitter metabolite levels, thereby contributing to our understanding of neurotransmitter functions and their implications for psychological and physiological states (Silverstone et al., 1994).

Drug Repurposing and COVID-19

Phenylpiperazine derivatives have also been investigated for their potential in drug repurposing strategies, particularly in response to emerging health crises like the COVID-19 pandemic. For instance, research into aripiprazole, a phenylpiperazine antipsychotic, has highlighted its ability to modulate the expression of genes altered in COVID-19 patients, suggesting a potential therapeutic application for mitigating COVID-19 related complications (Crespo-Facorro et al., 2020).

Neuropharmacology and Anxiety Treatment

Further, phenylpiperazine derivatives have been investigated for their anxiolytic properties, offering potential alternatives to conventional treatments. Studies have shown that certain phenylpiperazine compounds exhibit anxiolytic effects without the sedative or myorelaxant properties commonly associated with benzodiazepines. This distinct mechanism of action, potentially involving interactions with dopaminergic and serotoninergic neuron systems, underscores the therapeutic potential of these compounds in treating anxiety disorders (Lloyd et al., 1985).

Mechanism of Action

Target of Action

1-Cyclopropyl-3-phenylpiperazine is a chemical compound that belongs to the family of piperazine derivatives

Mode of Action

. This means they can either enhance or inhibit the activity of these receptors, leading to various physiological effects.

Biochemical Pathways

. These pathways are involved in the transmission of signals in the nervous system and the perception of pain, respectively.

Biochemical Analysis

Biochemical Properties

1-Cyclopropyl-3-phenylpiperazine plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with dopamine receptors, specifically the D2 and D3 subtypes, acting as a partial agonist or antagonist . This interaction influences the release and uptake of dopamine, thereby affecting various neurological processes. Additionally, this compound has been shown to interact with other biomolecules such as serotonin receptors, further highlighting its role in neurotransmission .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving dopamine and serotonin . This compound can alter gene expression related to neurotransmitter synthesis and release, thereby modulating cellular metabolism. In neuronal cells, this compound can impact synaptic plasticity and neurogenesis, contributing to its potential therapeutic applications in neurological disorders .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with dopamine and serotonin receptors . By acting as a partial agonist or antagonist, it modulates the activity of these receptors, leading to changes in intracellular signaling cascades. This modulation can result in the inhibition or activation of specific enzymes, ultimately affecting gene expression and protein synthesis . The compound’s ability to cross the blood-brain barrier further enhances its efficacy in targeting central nervous system disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard storage conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular function, particularly in neuronal cells. These changes include alterations in neurotransmitter levels and receptor sensitivity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive function and reduce anxiety-like behaviors . At higher doses, it can induce adverse effects such as motor impairment and neurotoxicity . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism . It interacts with enzymes such as monoamine oxidase, which is responsible for the breakdown of dopamine and serotonin. This interaction can influence metabolic flux and alter metabolite levels, thereby affecting overall neurotransmitter balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters such as the dopamine transporter, facilitating its uptake into neuronal cells . Additionally, binding proteins may play a role in its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm and can be directed to specific compartments such as synaptic vesicles through targeting signals . Post-translational modifications may also influence its localization, further modulating its effects on cellular processes .

Properties

IUPAC Name |

1-cyclopropyl-3-phenylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-2-4-11(5-3-1)13-10-15(9-8-14-13)12-6-7-12/h1-5,12-14H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKJDZNKWCJHXAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCNC(C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

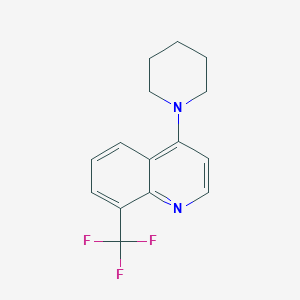

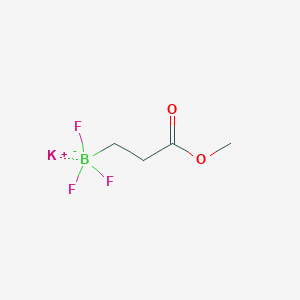

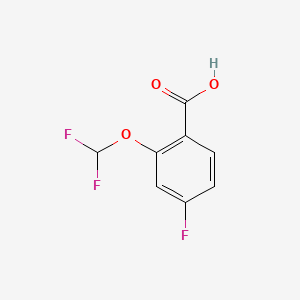

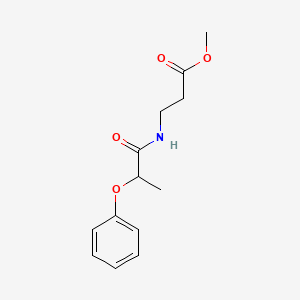

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

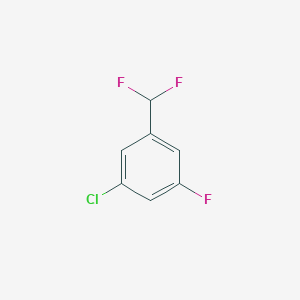

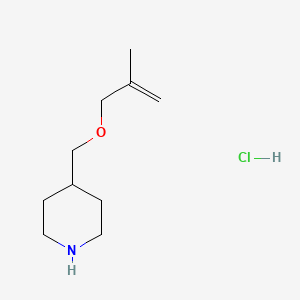

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1487526.png)